![molecular formula C24H36N2O3S B5204723 N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5204723.png)
N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide
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Overview
Description
N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide, commonly known as DIBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBS is a sulfonamide-based compound that is synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of DIBS is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. DIBS has been shown to inhibit carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. DIBS has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
DIBS has been shown to exhibit various biochemical and physiological effects, including the inhibition of certain enzymes, anti-inflammatory and antioxidant properties, and modulation of various signaling pathways. DIBS has been shown to inhibit carbonic anhydrase and acetylcholinesterase, leading to a decrease in the activity of these enzymes. DIBS has also been shown to exhibit anti-inflammatory and antioxidant properties, leading to a decrease in inflammation and oxidative stress. DIBS has been shown to modulate various signaling pathways, leading to a decrease in the expression of genes involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
DIBS has several advantages for lab experiments, including its stability, easy synthesis, and potential applications in various fields. However, DIBS also has some limitations, including its potential toxicity and limited solubility in water. These limitations need to be considered when designing experiments involving DIBS.
Future Directions
There are several future directions for the research on DIBS, including its potential applications in the treatment of various disorders, such as Alzheimer's disease, Parkinson's disease, and cancer. DIBS has been shown to exhibit significant inhibitory activity against acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. DIBS has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders. Further research is needed to explore the potential applications of DIBS in these fields.
Synthesis Methods
DIBS is synthesized through a series of chemical reactions that involve the reaction of 4-methyl-N-phenylbenzenesulfonamide with diisobutylamine and epichlorohydrin. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, and under specific temperature and pressure conditions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
DIBS has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DIBS has been shown to exhibit significant inhibitory activity against certain enzymes, such as carbonic anhydrase and acetylcholinesterase. These enzymes play a crucial role in various physiological processes, including respiration, acid-base balance, and neurotransmission. DIBS has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
properties
IUPAC Name |
N-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O3S/c1-19(2)15-25(16-20(3)4)17-23(27)18-26(22-9-7-6-8-10-22)30(28,29)24-13-11-21(5)12-14-24/h6-14,19-20,23,27H,15-18H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJOKRZHFBCWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN(CC(C)C)CC(C)C)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-phenylbenzenesulfonamide |
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